4,4,4-Trifluoro-3-hydroxybutanenitrile
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Overview
Description
4,4,4-Trifluoro-3-hydroxybutanenitrile is a chemical compound with the molecular formula C4H4F3NO and a molecular weight of 139.08 g/mol . It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a nitrile group attached to a butane backbone. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile involves several steps. One common method includes the reaction of 4,4,4-Trifluorobutanenitrile with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.
Chemical Reactions Analysis
4,4,4-Trifluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming 4,4,4-Trifluoro-3-oxobutanenitrile.
Reduction: The nitrile group can be reduced to an amine group, resulting in 4,4,4-Trifluoro-3-hydroxybutylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxybutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, altering their activity and function. The hydroxyl and nitrile groups also play a role in its reactivity, enabling it to form covalent bonds with target molecules .
Comparison with Similar Compounds
4,4,4-Trifluoro-3-hydroxybutanenitrile can be compared with other fluorinated compounds such as:
4,4,4-Trifluorobutanenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4,4,4-Trifluoro-3-oxobutanenitrile: Contains a carbonyl group instead of a hydroxyl group, altering its chemical properties and reactivity.
4,4,4-Trifluoro-3-hydroxybutylamine: The nitrile group is reduced to an amine group, changing its biological activity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxybutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKPCYRKCHNXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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